An In-depth Technical Guide to 2-Bromo-6-fluorobenzotrifluoride
An In-depth Technical Guide to 2-Bromo-6-fluorobenzotrifluoride
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-6-fluorobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, outlines general experimental protocols for its use in common synthetic reactions, and presents a visual representation of a typical experimental workflow.
Core Chemical Properties
2-Bromo-6-fluorobenzotrifluoride is a halogenated aromatic compound recognized for its utility as a versatile building block in organic synthesis.[1] Its structure, featuring bromine, fluorine, and a trifluoromethyl group, makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of 2-Bromo-6-fluorobenzotrifluoride is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrF₄ | [2][3][4][5] |
| Molecular Weight | 243.00 g/mol | [2][3][4][5][6] |
| CAS Number | 261951-85-3 | [1][2][4][5][6] |
| Physical State | Clear liquid | [2][6] |
| Color | Colorless to very pale yellow | [2][6] |
| Purity | ≥97% | [2][6][7] |
| Specific Gravity | 1.76 | [1][2] |
| Refractive Index | 1.47 | [1][2] |
| Flash Point | 76 °C | [6] |
| Storage Temperature | Room Temperature | [6][7] |
| Melting Point | Not available | [1][2] |
| Boiling Point | Not available (Isomer 2-Bromo-5-fluorobenzotrifluoride: 136-143 °C) | [2] |
| Solubility | No information available | [2] |
Safety and Handling Information
2-Bromo-6-fluorobenzotrifluoride is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[5][8] Appropriate personal protective equipment should be used when handling this chemical.
| Hazard Statement | GHS Code |
| Combustible liquid | H227 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Applications in Organic Synthesis
The presence of a bromine atom on the aromatic ring of 2-Bromo-6-fluorobenzotrifluoride makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the synthesis of many pharmaceutical and agrochemical compounds.[1]
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling:
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide, such as 2-Bromo-6-fluorobenzotrifluoride, with a boronic acid.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-Bromo-6-fluorobenzotrifluoride (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature typically ranging from 80-120 °C. Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination:
This protocol provides a general method for the palladium-catalyzed N-arylation of amines with an aryl halide like 2-Bromo-6-fluorobenzotrifluoride.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, LHMDS) to a dry reaction vessel. Add 2-Bromo-6-fluorobenzotrifluoride (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the reaction vessel and heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.
Visualizing Experimental Workflows
To aid in the conceptualization of synthetic procedures involving 2-Bromo-6-fluorobenzotrifluoride, a generalized workflow for a cross-coupling reaction is depicted below using the DOT language.
A generalized workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. labproinc.com [labproinc.com]
- 2. fishersci.com [fishersci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-Bromo-6-fluorobenzotrifluoride | 261951-85-3 | TCI AMERICA [tcichemicals.com]
- 7. 2-Bromo-6-fluorobenzotrifluoride | 261951-85-3 [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]




